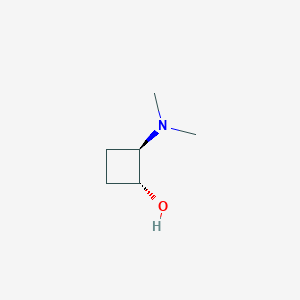![molecular formula C9H12N2O3S B1485793 2-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}-5-methylpyrimidin-4-ol CAS No. 2166015-27-4](/img/structure/B1485793.png)
2-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}-5-methylpyrimidin-4-ol
Vue d'ensemble
Description
2-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}-5-methylpyrimidin-4-ol, also known as methylpyrimidin-4-ol (MP4O), is a naturally occurring compound found in various plants, fungi, and bacteria. MP4O has been studied for its potential use as an antimicrobial, antioxidant, and anti-inflammatory agent. It has been found to have a variety of medicinal properties, including anti-cancer, anti-diabetic, and anti-obesity effects. MP4O has also been investigated as a potential therapeutic agent for various neurological disorders.
Applications De Recherche Scientifique
MP4O has been studied extensively for its potential use in various scientific research applications. It has been found to have anti-cancer, anti-diabetic, and anti-obesity effects. It has also been investigated as a potential therapeutic agent for various neurological disorders. Additionally, MP4O has been studied for its potential use as an antimicrobial, antioxidant, and anti-inflammatory agent.
Mécanisme D'action
The exact mechanism of action of MP4O is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of glucose and fatty acids. Additionally, MP4O has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
MP4O has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of glucose and fatty acids. Additionally, MP4O has been found to have anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been found to have antioxidant activity, which may protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MP4O for lab experiments include its low cost and ease of synthesis. Additionally, MP4O has been found to have a variety of medicinal properties, making it a potential therapeutic agent for various diseases and disorders. The main limitation of using MP4O for lab experiments is the lack of understanding of its exact mechanism of action.
Orientations Futures
The potential future directions for research on MP4O include further investigation into its mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted on the safety and efficacy of MP4O in clinical trials. Additionally, further research could be conducted on the potential use of MP4O as an anti-inflammatory and antioxidant agent. Finally, further research could be conducted on the potential use of MP4O as an anti-cancer agent.
Propriétés
IUPAC Name |
2-[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-5-2-10-9(11-8(5)13)15-7-4-14-3-6(7)12/h2,6-7,12H,3-4H2,1H3,(H,10,11,13)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSOAKRFRGXLIK-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)SC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(NC1=O)S[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}-5-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol](/img/structure/B1485710.png)

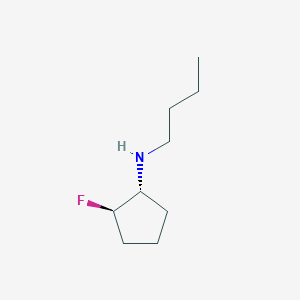
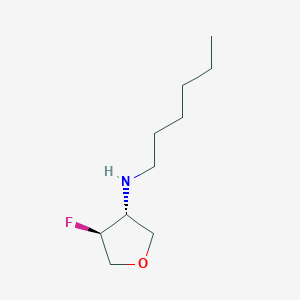
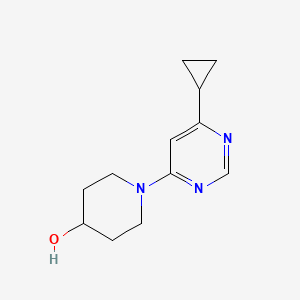
![(3R,4R)-4-[(2-aminophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485718.png)
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1485720.png)


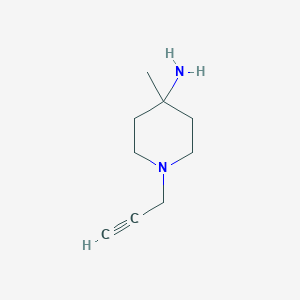
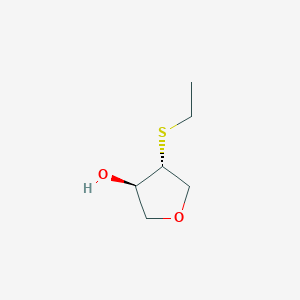
![1-{[(Benzyloxy)amino]methyl}cyclobutan-1-ol](/img/structure/B1485731.png)
![trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485732.png)
